1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 3,5-difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Prop-2-en-1-one Moiety: This step involves the reaction of the pyrrolidine derivative with an α,β-unsaturated carbonyl compound, such as acrolein, under conditions that promote Michael addition.
Introduction of the 3,5-Difluorophenoxy Group: The final step involves the nucleophilic substitution reaction where the difluorophenoxy group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one: Similar structure but lacks the difluorophenoxy group.
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methoxy group instead of the difluorophenoxy group.
Uniqueness
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the presence of the 3,5-difluorophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-13(17)16-4-3-11(8-16)18-12-6-9(14)5-10(15)7-12/h2,5-7,11H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPADPROIPMKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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